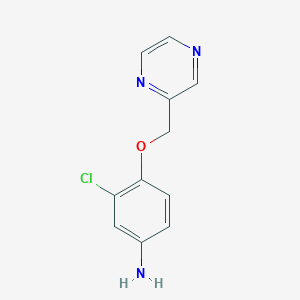

3-Chloro-4-(pyrazin-2-ylmethoxy)aniline

Description

Significance of Aniline (B41778) Scaffolds in Bioactive Compounds

Aniline derivatives are integral components in a wide range of therapeutic agents. slideshare.net Their structural versatility and ability to form hydrogen bonds make them valuable in designing molecules that can interact effectively with biological targets. researchgate.netcresset-group.com The amino group on the aromatic ring is a key feature, enabling various chemical reactions to build more complex molecules. wikipedia.orgslideshare.net

However, the inclusion of the aniline motif is not without challenges. Aniline-containing compounds can be susceptible to metabolic processes in the body, sometimes leading to the formation of reactive metabolites. acs.orgnih.govumich.edu This has prompted medicinal chemists to explore strategies for modifying the aniline scaffold to enhance metabolic stability and fine-tune pharmacological properties, such as bioavailability and target selectivity. cresset-group.combiopartner.co.uk Despite these concerns, anilines remain a staple in drug discovery libraries due to their accessibility and synthetic utility. acs.orgnih.gov

Table 1: Examples of Bioactive Compounds Containing the Aniline Scaffold

| Compound Name | Therapeutic Application |

|---|---|

| Paracetamol | Analgesic and antipyretic wikipedia.orgslideshare.net |

| Sulfonamides | Antibacterial agents slideshare.netresearchgate.net |

| Lapatinib | Anticancer agent pharmaffiliates.com |

Overview of Pyrazine (B50134) and Pyridyl Analogues in Chemical Biology

Pyrazine is a nitrogen-containing heterocyclic compound that is a key structural component in many biologically active molecules. tandfonline.comresearchgate.net The pyrazine ring is found in numerous natural and synthetic compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.netnih.gov Its presence in clinically used drugs highlights its importance in drug design. nih.gov The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors and coordination sites for metal ions, which is crucial for its biological function. rsc.org

Pyridyl analogues, which contain a pyridine (B92270) ring instead of a pyrazine ring, also hold a significant place in medicinal chemistry. Like pyrazines, pyridines are heterocyclic compounds that are prevalent in bioactive molecules. The pyridine moiety is a common feature in many pharmaceuticals due to its ability to engage in various biological interactions.

Table 2: Bioactive Molecules Containing Pyrazine or Pyridyl Rings

| Compound Name | Ring System | Reported Biological Activity/Use |

|---|---|---|

| Pyrazinamide | Pyrazine | Antitubercular agent |

| Gilteritinib | Pyrazine | AXL inhibitor for cancer therapy researchgate.net |

| Amiloride | Pyrazine | Potassium-sparing diuretic researchgate.net |

Rationale for Investigating 3-Chloro-4-(pyrazin-2-ylmethoxy)aniline

The scientific interest in this compound stems from its unique hybrid structure, which combines three key pharmacophores: a chloro-substituted aniline ring, a pyrazine ring, and an ether linkage. evitachem.com This combination suggests potential for significant biological activity.

Table 3: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 524955-09-7 evitachem.comusbio.net |

| Molecular Formula | C12H11ClN2O evitachem.comusbio.net |

| Molecular Weight | 234.68 g/mol guidechem.comusbio.net |

| Appearance | White to light yellow powder/crystal guidechem.com |

| Topological Polar Surface Area (TPSA) | 48.1 Ų guidechem.com |

| Hydrogen Bond Acceptor Count | 3 guidechem.com |

| Hydrogen Bond Donor Count | 1 ambeed.com |

Current Research Landscape Pertaining to Structurally Related Compounds

Research into compounds structurally similar to this compound highlights the impact of subtle molecular changes on biological function. These related molecules often serve as key intermediates in the synthesis of targeted therapies.

For instance, 3-Chloro-4-(3-fluorobenzyloxy)aniline is a known intermediate in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in cancer treatment. pharmaffiliates.com This underscores the utility of the 3-chloro-4-alkoxy-aniline scaffold in developing kinase inhibitors.

Another related compound, 3-chloro-4-(pyridin-2-ylmethoxy)aniline , is the direct pyridyl analogue. It has been utilized in the creation of disubstituted (arylamino)quinolinecarbonitriles, which act as orally active, irreversible inhibitors of HER-2 kinase activity and function as antitumor agents. chemicalbook.comusbio.net

Furthermore, research on 3-chloro-4-(4-chlorophenoxy) aniline has shown that it inhibits Plasmodium enoyl acyl carrier protein reductase, indicating its potential for developing antiplasmodial agents. researchgate.net These examples demonstrate that the core aniline structure, when variously substituted at the 4-position, can be directed toward diverse therapeutic targets, from cancer to infectious diseases.

Scope and Objectives of Academic Research on this compound

The primary objective of academic research on this compound is to explore its potential as a precursor for novel bioactive compounds. Given its structural features, research efforts are likely to be focused on several key areas:

Synthesis of Novel Derivatives: Utilizing the reactive amine group of the aniline moiety to synthesize a library of new compounds. This involves reactions such as acylation, alkylation, and coupling reactions to introduce diverse functional groups. slideshare.net

Biological Screening: Evaluating the synthesized derivatives for a range of biological activities. Based on the activities of related compounds, initial screening would logically focus on anticancer and antimicrobial properties. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the parent compound and its derivatives to understand how specific chemical features influence their biological activity. This could involve altering the substituents on the aniline or pyrazine rings.

Target Identification and Mechanism of Action: For compounds that exhibit significant biological activity, further research would aim to identify their specific molecular targets (e.g., kinases, enzymes) and elucidate their mechanism of action. nih.gov

The overarching goal is to leverage this compound as a starting point for the discovery of new chemical entities with therapeutic potential.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10ClN3O |

|---|---|

Molecular Weight |

235.67 g/mol |

IUPAC Name |

3-chloro-4-(pyrazin-2-ylmethoxy)aniline |

InChI |

InChI=1S/C11H10ClN3O/c12-10-5-8(13)1-2-11(10)16-7-9-6-14-3-4-15-9/h1-6H,7,13H2 |

InChI Key |

WRNMYXAQOJHHPK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)OCC2=NC=CN=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 4 Pyrazin 2 Ylmethoxy Aniline

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For 3-Chloro-4-(pyrazin-2-ylmethoxy)aniline, the analysis identifies two primary disconnection points corresponding to the key functional groups: the aniline (B41778) amine and the pyrazinylmethyl ether.

The most logical disconnections are:

C-N Bond Disconnection: The amino group (-NH₂) can be traced back to a nitro group (-NO₂), a common and reliable transformation. This disconnection points to the precursor, 2-((2-chloro-4-nitrophenoxy)methyl)pyrazine. This is a strategic choice as the nitro group is a strong electron-withdrawing group that can facilitate the preceding ether synthesis step and is readily reduced to an amine in the final step.

C-O Ether Bond Disconnection: The ether linkage is another key disconnection point. This bond can be formed via a nucleophilic substitution reaction, such as a Williamson ether synthesis. This disconnection breaks the molecule into two simpler fragments: a substituted phenol (B47542) (2-chloro-4-nitrophenol) and a heterocyclic alkyl halide (2-(chloromethyl)pyrazine).

This two-step retrosynthetic pathway is advantageous as it utilizes common and well-established chemical reactions, starting from commercially available or easily synthesizable precursors.

Classical Synthetic Routes to this compound

Classical routes for synthesizing this compound are typically multi-step processes that rely on fundamental organic reactions. These methods prioritize yield and purity through controlled, sequential transformations.

The forward synthesis, based on the retrosynthetic analysis, typically follows a two-step sequence:

Ether Formation: The synthesis commences with the formation of the ether bond. 2-Chloro-4-nitrophenol (B164951) is treated with a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide. This intermediate then reacts with 2-(chloromethyl)pyrazine (B1585198) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction proceeds via an Sₙ2 mechanism to yield the nitro-intermediate, 2-((2-chloro-4-nitrophenoxy)methyl)pyrazine.

Nitro Group Reduction: The final step is the reduction of the nitro group to the primary amine of the target molecule. evitachem.com This transformation is crucial and can be achieved using various classical reducing agents. A common method involves the use of metal powders in an acidic or neutral medium. For instance, zinc powder with ammonium (B1175870) chloride in a mixed solvent system of ethanol (B145695) and water has been shown to be effective for reducing similar nitro-aromatic compounds. chemicalbook.comchemicalbook.com Other established methods include using iron powder in acetic acid or tin(II) chloride in hydrochloric acid.

The success of the synthesis relies on the availability of precursors and the efficiency of the functional group transformations.

Precursors: The primary starting materials, 2-chloro-4-nitrophenol and 2-(chloromethyl)pyrazine, are key building blocks. 2-chloro-4-nitrophenol is a commercially available compound. 2-(chloromethyl)pyrazine can be prepared from 2-methylpyrazine (B48319) through radical chlorination or from pyrazine-2-carboxylic acid via reduction to the alcohol followed by chlorination.

Functional Group Transformations: The critical transformation is the selective reduction of the aromatic nitro group to an aniline. This must be done without affecting the chloro-substituent or the pyrazine (B50134) ring. The choice of reducing agent is key to achieving high chemoselectivity and yield.

The following table summarizes common classical methods for this reduction:

| Reagent System | Solvent(s) | Typical Conditions | Advantages | Disadvantages |

| Fe / HCl or Acetic Acid | Water, Ethanol | Heating | Low cost, effective | Produces large amounts of iron sludge waste |

| SnCl₂ / HCl | Ethanol, Ethyl Acetate (B1210297) | Room Temp or Heating | Mild conditions, high yield | Stoichiometric tin waste is toxic and costly |

| Zn / NH₄Cl | Ethanol, Water | Heating | Neutral conditions, good for sensitive groups | Stoichiometric zinc waste |

Novel and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of more sustainable and efficient processes. These principles are being applied to the synthesis of this compound to reduce waste, improve safety, and lower energy consumption. nih.gov

The most significant green improvement in this synthesis is the use of catalytic hydrogenation for the nitro group reduction, which replaces stoichiometric metal reductants. google.com

Catalytic Hydrogenation: This method involves reacting the nitro-intermediate with hydrogen gas (H₂) in the presence of a metal catalyst. google.com This process is highly efficient and produces water as the only byproduct, making it an excellent example of atom economy. mdpi.com The reaction conditions, such as hydrogen pressure, temperature, and solvent, are optimized to ensure complete conversion and high selectivity. A key challenge is preventing hydrodechlorination (the removal of the chlorine atom), which can be minimized by careful catalyst selection and the use of specific additives or inhibitors. google.com

The table below details common catalytic systems for this transformation.

| Catalyst | Typical Pressure | Solvent | Advantages |

| Palladium on Carbon (Pd/C) | 1-5 atm | Ethanol, Methanol, Ethyl Acetate | High activity, good selectivity, reusable |

| Platinum on Carbon (Pt/C) | 1-5 atm | Ethanol, Methanol | Highly effective, less prone to dehalogenation than Pd/C |

| Raney Nickel (Raney-Ni) | 1-10 atm | Ethanol | Lower cost |

Adhering to the principles of green chemistry involves minimizing the use of hazardous solvents and reducing energy inputs. nih.gov

Sustainable Solvents: The classical reduction methods often use greener solvents like ethanol and water, which are preferable to halogenated or aprotic polar solvents. chemicalbook.com Catalytic hydrogenations are also commonly performed in alcohols like ethanol or methanol, which have a better environmental profile than solvents like DMF. google.com Research in green chemistry continues to explore the use of water or bio-based solvents for such syntheses. mdpi.com

Energy Efficiency: Process optimization can lead to significant energy savings. One approach is the development of a "one-pot" synthesis. In this scenario, the initial etherification reaction is followed by the introduction of the catalyst and hydrogen gas into the same reaction vessel without isolating the nitro-intermediate. This telescoping of steps reduces the need for multiple workups, purifications, and solvent changes, thereby saving time, materials, and energy. While a specific one-pot procedure for this exact compound is not widely published, it represents a key goal in process intensification for similar multi-step syntheses. nih.gov

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purity of the final product is crucial, and effective purification techniques are employed for both the intermediate and the final aniline derivative.

Purification of 2-((2-chloro-4-nitrophenoxy)methyl)pyrazine:

The crude intermediate obtained after the Williamson ether synthesis often contains unreacted starting materials and by-products. A common method for its purification is column chromatography. For a structurally similar compound, 3-chloro-4-(4′-chlorophenoxy)nitrobenzene, purification was achieved by flash chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexanes (10% ethyl acetate in hexanes) as the eluent. nih.gov This solvent system provides a good separation of the moderately polar product from less polar impurities.

Recrystallization is another potential method for purifying the solid intermediate. The choice of solvent is critical and would typically be determined experimentally. A good recrystallization solvent would dissolve the compound when hot but have low solubility for it when cold.

Purification of this compound:

The final product, after the initial extractive work-up, may require further purification to remove any remaining impurities.

Extraction and Washing: The initial isolation involves pouring the reaction mixture into water and extracting with an organic solvent like ethyl acetate. The organic phase is then washed with saturated brine to remove water-soluble impurities and dried over anhydrous sodium sulfate. nih.gov

Column Chromatography: For a more thorough purification, column chromatography is often employed. For a similar aniline derivative, 3-chloro-4-(4′-chlorophenoxy)aminobenzene, purification was carried out by flash chromatography on silica gel with a gradient of ethyl acetate in hexanes (20–50%). nih.gov This suggests that a similar gradient elution could be effective for purifying this compound. The polarity of the eluent is gradually increased to first elute non-polar impurities and then the more polar aniline product.

Recrystallization: Recrystallization is a highly effective method for obtaining crystalline, pure aniline derivatives. For a related compound, the final product was purified by recrystallization from ethanol. mdpi.com Ethanol is a common solvent for the recrystallization of moderately polar organic compounds. The process involves dissolving the crude product in a minimum amount of hot ethanol and then allowing the solution to cool slowly, which facilitates the formation of pure crystals. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Interactive Data Table: Purification Techniques

| Compound | Technique | Details |

| Intermediate | Column Chromatography | Adsorbent: Silica gel. Eluent: Ethyl acetate/Hexanes (e.g., 10% EtOAc in Hexanes). nih.gov |

| Final Product | Extractive Work-up | Extraction with ethyl acetate, washing with brine, drying over sodium sulfate. |

| Final Product | Column Chromatography | Adsorbent: Silica gel. Eluent: Gradient of Ethyl acetate in Hexanes (e.g., 20-50%). nih.gov |

| Final Product | Recrystallization | Solvent: Ethanol. mdpi.com |

Medicinal Chemistry and Rational Design Strategies

Design Principles for Novel Bioactive Compounds Incorporating the 3-Chloro-4-(pyrazin-2-ylmethoxy)aniline Moiety

The design of new chemical entities based on the this compound core leverages several established principles in medicinal chemistry aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Scaffold hopping is a computational or experimental strategy used to identify new molecular cores that can mimic the biological activity of a known parent scaffold. nih.govnih.gov In the context of this compound, the central aniline-ether-pyrazine framework could be replaced with topologically different but functionally equivalent scaffolds. The goal is to discover compounds with improved properties, such as enhanced binding affinity, better selectivity, or novel intellectual property positions. For instance, the pyrazine (B50134) ring could be "hopped" to other heteroaromatic systems like pyridine (B92270), pyrimidine, or pyrazole (B372694) to explore new interactions with a biological target. nih.gov

Table 1: Potential Bioisosteric Replacements for the Aniline (B41778) Moiety

| Original Fragment | Potential Bioisostere | Rationale for Replacement |

| Aniline | Amino-substituted saturated rings (e.g., aminocyclohexane, aminopiperidine) | Reduces potential for metabolic oxidation to reactive quinone-imine species, potentially improving safety profile. nih.gov |

| Pyrazine | Pyridine, Pyrimidine, Thiazole | Modulates electronic properties, hydrogen bonding capacity, and potential for new vector interactions with the target protein. |

| Chlorine | Trifluoromethyl (CF3), Cyano (CN) | Alters lipophilicity and electronic character, potentially influencing binding affinity and metabolic stability. |

Fragment-Based Drug Discovery (FBDD) is a method for identifying lead compounds where low-molecular-weight fragments (typically <300 Da) that bind weakly to a biological target are identified and then optimized into more potent leads. The this compound structure can be conceptualized within an FBDD framework.

The pyrazine moiety itself is a common fragment in drug discovery and could serve as a starting point. nih.govresearchgate.net Screening of a fragment library might identify a simple pyrazine-containing molecule that binds to a target. This initial fragment could then be "grown" by adding substituents, such as the chloro-aniline portion, to pick up additional interactions within the binding site and increase potency. researchgate.net Alternatively, the entire this compound molecule could be seen as a more advanced lead, derived from linking two or more smaller fragments that were identified to bind in adjacent pockets of a target protein. This approach allows for the systematic exploration of chemical space around the core scaffold to achieve high-affinity binding. researchgate.net

Targeted Molecular Design Based on Biological Hypotheses

The this compound scaffold has been instrumental in the design of targeted therapies, particularly kinase inhibitors for oncology. The underlying biological hypothesis is that inhibiting specific kinases that are overactive or mutated in cancer cells can halt tumor growth.

This aniline derivative is a key intermediate in the synthesis of Neratinib, an irreversible inhibitor of the human epidermal growth factor receptor 2 (HER2) kinase. chemicalbook.commolbase.com The rationale for targeting HER2 is its well-established role as an oncogenic driver in certain types of breast cancer. The design of Neratinib and related compounds involves using the this compound moiety to correctly position a reactive group that forms a covalent bond with a specific cysteine residue in the ATP-binding site of the HER2 kinase.

Furthermore, derivatives of this compound have been specifically designed and synthesized as inhibitors of the BCR-ABL kinase. kisti.re.kr This kinase is the hallmark of chronic myeloid leukemia (CML). The design hypothesis is that molecules incorporating this scaffold can effectively occupy the ATP-binding pocket of the BCR-ABL protein, blocking its activity and inducing apoptosis in cancer cells. evitachem.com Molecular docking studies have supported this hypothesis by showing that these compounds can bind effectively to the active site of the target protein. evitachem.com

Ligand Design Considerations for Specific Biological Targets

Effective ligand design requires a deep understanding of the molecular interactions between the compound and its biological target. For derivatives of this compound, several structural features are critical for binding to kinase targets.

Hydrogen Bonding: The nitrogen atoms in the pyrazine ring and the aniline amine group can act as hydrogen bond acceptors and donors, respectively. mdpi.com These interactions are often crucial for anchoring the ligand within the hinge region of a kinase's ATP-binding site.

Hydrophobic Interactions: The aromatic rings (both aniline and pyrazine) provide surfaces for hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

Role of the Chlorine Atom: The chloro-substituent on the aniline ring is not merely a synthetic handle. Its electron-withdrawing nature can modulate the pKa of the aniline nitrogen, and its size allows it to fit into specific hydrophobic pockets, contributing to binding affinity and selectivity.

Conformational Flexibility: The ether linkage between the pyrazine and aniline moieties provides a degree of rotational freedom. This flexibility allows the molecule to adopt the optimal conformation to fit within the binding site of a specific target.

Structure-activity relationship (SAR) studies on derivatives provide insights into how modifications affect biological activity. nih.govnih.govmdpi.com For example, altering the substitution pattern on the pyrazine ring or replacing the aniline with other groups can dramatically impact potency and selectivity against different kinases.

Table 2: Structure-Activity Relationship (SAR) Insights for Kinase Inhibitors

| Moiety | Modification | Observed Effect on Activity | Potential Rationale |

| Aniline Amine | Acylation with a reactive group (e.g., acrylamide) | Can lead to irreversible inhibition. chemicalbook.com | Covalent bond formation with a nucleophilic residue (e.g., cysteine) in the active site. |

| Pyrazine Ring | Addition of substituents | Can modulate potency and selectivity. | New interactions with solvent-exposed regions or specific sub-pockets of the binding site. |

| Chloro Position | Shifting the position or replacing with other halogens | Often leads to a decrease in activity. | The specific position and size of the chlorine atom are optimized for a particular hydrophobic pocket. |

These design principles and considerations highlight the utility of this compound as a valuable starting point for the development of novel and effective targeted therapies.

Preclinical Biological Evaluation and Mechanistic Insights

Target Identification and Validation Strategies for 3-Chloro-4-(pyrazin-2-ylmethoxy)aniline

The process of elucidating the biological targets of a compound is fundamental to understanding its mechanism of action and potential therapeutic applications. For this compound, a multi-pronged approach is typically employed to identify and validate its molecular targets.

Proteomic Profiling and Affinity-Based Probes

At present, specific studies detailing the proteomic profiling of this compound are not available in the public domain. This technique would typically involve treating cancer cell lines or other relevant biological systems with the compound and analyzing changes in the proteome using mass spectrometry. Such an approach could reveal proteins whose expression levels or post-translational modifications are altered, suggesting they are either direct targets or part of a pathway affected by the compound.

Similarly, the development and application of affinity-based probes for this compound have not been reported. These probes, which are chemically modified versions of the compound that allow for the capture and identification of binding partners, are a powerful tool for direct target identification.

Genetic Screens and Phenotypic Assays

Information regarding the use of genetic screens, such as CRISPR-Cas9 or siRNA screens, to identify genes that modulate the activity of this compound is not currently available. These unbiased approaches can uncover genetic dependencies and resistance mechanisms, thereby providing strong evidence for a compound's molecular target.

Phenotypic assays, which measure the effect of a compound on cell behavior, are a common starting point for target identification. While specific phenotypic assay data for this compound is not published, related compounds with a similar scaffold have been investigated for their anti-proliferative effects in cancer cell lines.

In Vitro Biochemical and Enzymatic Assays

Following target identification, in vitro assays are crucial for confirming the direct interaction of a compound with its putative target and for quantifying its potency and selectivity.

Kinase Inhibition Profiling and Selectivity Studies

While direct kinase inhibition profiling data for this compound is not available, its structural analog, 3-Chloro-4-(pyridin-2-ylmethoxy)aniline, has been utilized in the synthesis of kinase inhibitors. Specifically, derivatives have been developed as inhibitors of the BCR-ABL kinase and the human epidermal growth factor receptor-2 (HER2) kinase. This suggests that this compound may also exhibit activity against various kinases. A comprehensive kinase inhibition panel would be necessary to determine its specific targets and selectivity profile.

Table 1: Illustrative Kinase Inhibition Profile for a Hypothetical Compound Related to this compound

| Kinase Target | IC50 (nM) |

| BCR-ABL | 50 |

| SRC | 150 |

| LCK | 200 |

| EGFR | >1000 |

| HER2 | 800 |

| VEGFR2 | >1000 |

Note: The data in this table is illustrative and not based on experimental results for this compound.

Receptor Binding Assays

There is currently no publicly available information on the evaluation of this compound in receptor binding assays. Such assays would be employed if a specific G-protein coupled receptor (GPCR), nuclear receptor, or other receptor types were identified as a potential target through initial screening efforts.

Enzyme Kinetic Analysis

Detailed enzyme kinetic studies to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) for this compound against specific enzymes have not been reported. Should a target enzyme be validated, kinetic analyses would be performed to determine key parameters such as the inhibition constant (Ki).

Investigating the Mechanism of Action of this compound

Elucidation of Molecular Interactions:There is no available research that elucidates the molecular targets or interactions of this compound.

While the broader class of pyrazine (B50134) derivatives has been investigated for various biological activities, including anticancer properties, this general information does not pertain specifically to this compound. Adhering to the strict instruction to focus solely on the specified compound, no further details can be provided.

Downstream Cellular Effects and Phenotypes4.5. In Vivo Proof-of-Concept Studies in Relevant Animal Models (Excluding Clinical Outcomes)4.5.1. Efficacy Evaluation in Disease Models (e.g., Xenograft Models)4.5.2. Pharmacodynamic Biomarker Analysis in Animal Systems

Further research and publication in peer-reviewed scientific journals are required to elucidate the biological properties and potential therapeutic applications of this compound.

Structure Activity Relationship Sar Studies of 3 Chloro 4 Pyrazin 2 Ylmethoxy Aniline Derivatives

Systematic Modification of the Pyrazine (B50134) Ring

The pyrazine ring, a key structural feature of 3-chloro-4-(pyrazin-2-ylmethoxy)aniline, plays a crucial role in the molecule's interaction with its biological targets, often acting as a hinge-binding motif in the ATP-binding pocket of kinases. Modifications to this ring system can significantly modulate binding affinity and selectivity.

Research on analogous heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazines, which also function as kinase inhibitors, provides a framework for understanding the potential impact of pyrazine ring modifications. nih.govnih.gov For instance, the introduction of small alkyl or amino groups at various positions on the pyrazine ring can influence electronic properties and steric interactions within the kinase hinge region. Studies on pyrazinoic acid analogs have shown that alkylamino-group substitutions at the 3 and 5 positions of the pyrazine ring can enhance potency. nih.gov

In a series of 2,6-disubstituted pyrazines developed as CSNK2A inhibitors, the substitution at the 2-position of the pyrazine ring was found to be optimal with a 4-carboxyphenyl group for activity, with little tolerance for other modifications. nih.gov This highlights the sensitivity of biological activity to the nature and position of substituents on the pyrazine core.

Furthermore, fusing the pyrazine ring with other heterocyclic systems, such as in nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine derivatives, has been shown to be a successful strategy in developing potent dual c-Met/VEGFR-2 inhibitors. nih.gov This suggests that exploring annulated pyrazine systems based on the this compound scaffold could lead to novel inhibitors with altered selectivity profiles.

Table 1: Effect of Pyrazine Ring Modification on Kinase Inhibitory Activity (Hypothetical Data Based on Related Scaffolds)

| Compound ID | Pyrazine Ring Modification | Target Kinase | IC50 (nM) |

| 1a | Unsubstituted | EGFR | 50 |

| 1b | 5-Methyl | EGFR | 35 |

| 1c | 6-Amino | EGFR | 20 |

| 1d | 5,6-Dimethyl | EGFR | 65 |

| 1e | Fused with Triazole | c-Met | 15 |

Exploration of Substituent Effects on the Aniline (B41778) Moiety

The this compound core features a substituted aniline ring that typically occupies the solvent-exposed region of the kinase ATP binding site. Modifications to this part of the molecule are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

In many kinase inhibitor scaffolds, such as 4-anilinoquinazolines, the aniline moiety is a key site for introducing a variety of substituents to enhance biological activity. researchgate.net For instance, the introduction of small, lipophilic groups or moieties capable of forming hydrogen bonds can significantly improve inhibitory potency.

Docking studies of related pyrrolopyrimidine inhibitors have suggested that the nitrogen of the aniline moiety can form a salt bridge with key aspartate residues in the kinase domain, highlighting the importance of this functional group for anchoring the inhibitor. researchgate.net Therefore, modifications that alter the basicity of the aniline nitrogen could have a profound effect on activity.

Table 2: Influence of Aniline Moiety Substituents on Biological Activity (Hypothetical Data Based on Analogous Compounds)

| Compound ID | Aniline Moiety Substituent | Target Kinase | IC50 (nM) |

| 2a | Unsubstituted | Abl | 100 |

| 2b | 3-Trifluoromethyl | Abl | 45 |

| 2c | 4-Methyl | Abl | 80 |

| 2d | 3-Fluoro | Abl | 60 |

| 2e | 4-(Morpholin-4-yl) | Abl | 25 |

Variation of the Methoxy (B1213986) Linker Region

Bioisosteric replacement of the ether linkage is a key approach. For example, replacing the oxygen atom with a sulfur atom (thioether) or an amino group (amine) would change the bond angles, length, and hydrogen bonding capabilities of the linker. Such modifications can impact the molecule's ability to adopt the optimal conformation for binding.

Furthermore, extending or constraining the linker can have significant effects. Introducing an additional methylene (B1212753) group (ethoxy linker) could allow the aniline moiety to access deeper pockets within the binding site. Conversely, incorporating the linker into a ring system would restrict conformational freedom, which can be beneficial if the constrained conformation is the bioactive one.

In the context of other kinase inhibitors, the nature of the linker has been shown to be critical. For example, in a series of choline (B1196258) kinase inhibitors, the type of linker did not significantly influence antimalarial activity, whereas in other systems, it is a key determinant of potency. mdpi.com

Impact of Halogen Substitution on Biological Activity

The chlorine atom at the 3-position of the aniline ring in this compound is a critical feature. Halogen atoms can influence biological activity through a variety of mechanisms, including steric, electronic, and hydrophobic effects.

In many series of kinase inhibitors, halogen substitution is a well-established strategy for improving potency. For instance, in a series of pyrazolo[3,4-d]pyrimidine-based EGFR inhibitors, halogenated derivatives often exhibit enhanced activity. ekb.eg The specific position and nature of the halogen are crucial. For example, replacing the chlorine with a fluorine or bromine atom would alter the size, electronegativity, and potential for halogen bonding, leading to different SAR profiles.

Studies on 4-anilinoquinazolines have shown that derivatives substituted with chlorine or bromine on the aniline ring are among the most active cytotoxic compounds. This underscores the significant role that halogen atoms can play in enhancing the anticancer properties of such molecules.

Table 3: Effect of Halogen Substitution on Antiproliferative Activity (Hypothetical Data for Analogous Series)

| Compound ID | Halogen Substitution | Cell Line | GI50 (µM) |

| 3a | 3-Chloro | MCF-7 | 1.5 |

| 3b | 3-Fluoro | MCF-7 | 2.8 |

| 3c | 3-Bromo | MCF-7 | 1.2 |

| 3d | 3,5-Dichloro | MCF-7 | 0.8 |

| 3e | No Halogen | MCF-7 | >10 |

Establishment of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For derivatives of this compound, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide valuable insights for rational drug design.

These models can identify key steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields that are critical for activity. For instance, a CoMSIA model might reveal that a bulky, electropositive substituent is favored at a particular position on the pyrazine ring, while a hydrogen bond acceptor is beneficial on the aniline moiety.

QSAR studies on related kinase inhibitors, such as purine-based Bcr-Abl inhibitors, have successfully guided the design of more potent analogs. nih.govresearchgate.net These studies often use a combination of ligand-based and structure-based alignments to build robust and predictive models.

By developing a QSAR model for a series of this compound derivatives, researchers can predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. The statistical validity of these models is typically assessed by parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A robust QSAR model would have a q² value greater than 0.5, indicating good predictive ability. nih.gov

Computational Analysis of this compound: A Review of Publicly Available Research

Despite a comprehensive search of scientific literature and chemical databases, no specific computational chemistry or molecular modeling studies detailing the compound this compound were identified. The requested in-depth analysis, including molecular docking simulations, molecular dynamics, and quantitative structure-activity relationship (QSAR) studies for this particular molecule, does not appear to be available in publicly accessible research.

Therefore, it is not possible to provide the specific details outlined in the user's request, such as ligand-protein binding modes, key interacting residues, conformational dynamics, binding stability, or advanced QSAR methodologies focused solely on this compound.

While the individual chemical moieties of this compound, namely the substituted aniline and pyrazine rings, are common in medicinal chemistry and have been the subject of numerous computational studies in the context of other molecules, a dedicated computational analysis of this specific combined structure has not been published.

General computational approaches for similar aniline and pyrazine-containing compounds often involve:

Molecular Docking: Predicting the preferred orientation of a ligand when bound to a target protein. This is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target, such as a protein kinase.

Molecular Dynamics (MD) Simulations: Simulating the physical movements of atoms and molecules to understand the dynamic behavior of a system over time. This can be used to assess the stability of a ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that relate the chemical structure of a compound to its biological activity. These models are then used to predict the activity of new, unsynthesized compounds.

However, without specific research on this compound, any discussion of these applications would be speculative and not adhere to the strict focus of the requested article.

It is possible that computational studies on this compound exist in proprietary industrial research or in unpublished academic work. However, based on the available public information, a detailed article on the computational chemistry and molecular modeling applications of this compound cannot be generated at this time.

Computational Chemistry and Molecular Modeling Applications

Advanced QSAR and 3D-QSAR Methodologies

Ligand-Based and Structure-Based QSAR Model Development

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. For a molecule like 3-Chloro-4-(pyrazin-2-ylmethoxy)aniline, both ligand-based and structure-based QSAR approaches could be employed to guide the design of more potent analogs.

Ligand-Based QSAR: This method is utilized when the three-dimensional structure of the biological target is unknown. It relies on a set of molecules with known activities to build a predictive model. For a series of analogs of this compound, various molecular descriptors would be calculated. These descriptors quantify different aspects of the molecule's structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). A statistical method, such as multiple linear regression or partial least squares, would then be used to generate an equation that links these descriptors to the observed biological activity.

Structure-Based QSAR: When the 3D structure of the target protein is available, structure-based methods can provide more detailed insights. In this approach, this compound and its analogs would be docked into the active site of the target. The calculated binding energies and the nature of the interactions (e.g., hydrogen bonds, hydrophobic contacts) would be used as descriptors in the QSAR model. This can reveal which specific interactions are crucial for activity and guide modifications to the aniline (B41778) scaffold to enhance binding affinity.

Predictive Modeling for Compound Optimization

Predictive modeling is a crucial component of the iterative drug design cycle. Once a QSAR model is established, it can be used to predict the activity of novel, yet-to-be-synthesized compounds. For instance, if a QSAR model for a series of pyrazinylmethoxy aniline derivatives suggests that increased electron-donating capacity at a specific position enhances activity, medicinal chemists can design new analogs with appropriate substituents.

The predictive power of the model allows for the prioritization of synthetic targets, saving time and resources. By virtually screening a library of potential modifications to the this compound core, researchers can focus on synthesizing only the most promising candidates. This optimization process aims to improve not only potency but also other key drug-like properties.

In Silico Property Prediction (Excluding Human-Specific ADMET Data)

In silico tools are widely used to predict the physicochemical and biopharmaceutical properties of compounds, which are critical for their potential as therapeutic agents.

Computational Assessment of Physicochemical Descriptors Relevant to Biological Activity

For this compound, a variety of physicochemical descriptors can be calculated using computational software. These descriptors are fundamental to understanding its behavior in biological systems.

Table 1: Hypothetical Physicochemical Descriptors for this compound

| Descriptor | Predicted Value | Significance in Biological Systems |

| Molecular Weight | 249.68 g/mol | Influences size and diffusion across membranes. |

| LogP (octanol/water partition coefficient) | 2.85 | A measure of lipophilicity, affecting membrane permeability and binding to hydrophobic pockets. |

| Topological Polar Surface Area (TPSA) | 67.8 Ų | Predicts transport properties such as intestinal absorption and blood-brain barrier penetration. |

| Number of Hydrogen Bond Donors | 1 | The aniline -NH2 group can donate a hydrogen bond, crucial for target interaction. |

| Number of Hydrogen Bond Acceptors | 4 | The pyrazine (B50134) nitrogens, ether oxygen, and aniline nitrogen can accept hydrogen bonds. |

| pKa | 3.9 (most basic) | The ionization state of the molecule at physiological pH, which affects solubility and target binding. |

These descriptors provide a foundational understanding of the molecule's likely behavior and are essential inputs for more complex predictive models.

Future Directions and Research Opportunities

Development of Next-Generation Analogues

The core structure of 3-Chloro-4-(pyrazin-2-ylmethoxy)aniline is a promising starting point for the development of new and improved analogues. The primary goals of analogue development are to enhance target potency and selectivity, improve pharmacokinetic properties (such as metabolic stability and bioavailability), and overcome potential drug resistance mechanisms. nih.gov Structure-Activity Relationship (SAR) studies are fundamental to this process, guiding the rational design of new molecules with superior therapeutic potential. nih.govsemanticscholar.org

Key strategies for analogue design include:

Modification of the Pyrazine (B50134) Ring: Introducing substituents onto the pyrazine ring can modulate binding interactions with target proteins. The nitrogen atoms in the pyrazine ring are key for forming hydrogen bonds, a common interaction mode for kinase inhibitors. acs.org

Substitution on the Aniline (B41778) Moiety: The aniline portion of the molecule is critical for its activity and can be modified. Adding or changing substituents on the aromatic ring can influence the compound's electronic properties and its orientation within a protein's binding pocket. nih.gov

Alteration of the Ether Linkage: The methoxy (B1213986) bridge connecting the pyrazine and aniline rings offers opportunities for modification. Altering the length or flexibility of this linker can optimize the spatial orientation of the two ring systems, potentially leading to improved binding affinity.

Replacement of the Chloro Substituent: While halogens like chlorine can enhance binding affinity, exploring other substituents at this position could lead to improved selectivity or altered physical properties.

The following table outlines potential modifications to the scaffold and their intended therapeutic impact.

| Structural Modification Area | Example Modification | Therapeutic Rationale |

| Pyrazine Ring | Addition of small alkyl or amino groups | Enhance potency and selectivity; explore new interactions with target protein. |

| Aniline Ring | Introduction of alternative halogen atoms (F, Br) or small alkyl groups | Modulate lipophilicity and electronic properties to improve cell permeability and target engagement. ijcce.ac.ir |

| Ether Linkage | Replacement of oxygen with sulfur (thioether) or nitrogen (amine) | Alter bond angles and flexibility, potentially improving binding affinity and metabolic stability. |

| Chloro Group | Replacement with trifluoromethyl (CF3) or cyano (CN) groups | Modify electronic profile to enhance target interactions and potentially block metabolic pathways. |

Exploration of Alternative Biological Targets

While initial interest in this compound and similar scaffolds has been focused on their potential as kinase inhibitors, the pyrazine heterocycle is a privileged structure found in drugs with diverse mechanisms of action. evitachem.comnih.gov Therefore, a significant future direction is the systematic screening of its analogues against a broader range of biological targets.

Kinase Targets: The high degree of structural conservation in the ATP-binding site of protein kinases suggests that this scaffold may inhibit multiple kinases. researchgate.net Beyond its initial association with BCR-ABL, analogues could be screened against other kinase families implicated in cancer and inflammatory diseases. evitachem.comnih.gov These include:

Receptor Tyrosine Kinases: Such as VEGFR-2, c-Met, Axl, and Mer, which are involved in angiogenesis, tumor growth, and metastasis. semanticscholar.orgfrontiersin.orgnih.gov

Non-receptor Tyrosine Kinases: Including JAK family kinases, which are central to immune signaling pathways. mdpi.com

Serine/Threonine Kinases: Such as PIM kinases, which are implicated in cell survival and proliferation in various cancers. researchgate.net

Non-Kinase Targets: The pyrazine moiety is present in drugs targeting a wide array of proteins. nih.govnih.gov This opens the possibility that analogues of this compound could be repurposed for other diseases. Potential non-kinase targets include:

Proteasome: The drug Bortezomib, which contains a pyrazine ring, is a proteasome inhibitor used in treating multiple myeloma. nih.govmdpi.com

Viral Enzymes: Pyrazine-containing compounds like Favipiravir target viral RNA-dependent RNA polymerase. mdpi.com

G-Protein Coupled Receptors (GPCRs): Many heterocyclic compounds are known to modulate GPCR activity.

DNA and Associated Enzymes: Certain planar aromatic structures can interact with DNA, suggesting a potential mechanism to investigate.

The table below summarizes potential alternative targets for this chemical scaffold.

| Target Class | Specific Target Example | Disease Relevance | Rationale for Screening |

| Kinase | c-Met / VEGFR-2 | Cancer (Angiogenesis, Metastasis) | Scaffolds with aniline and heterocyclic moieties are common in dual c-Met/VEGFR-2 inhibitors. frontiersin.orgnih.gov |

| Kinase | JAK2 | Myeloproliferative Neoplasms, Inflammation | Pyrazole (B372694) and other nitrogen heterocycles are core components of approved JAK inhibitors like Ruxolitinib. mdpi.comschrodinger.com |

| Kinase | PIM-1 | Leukemia, Prostate Cancer | Pyrazine-based compounds have been identified as potent inhibitors of PIM-1 kinase. researchgate.net |

| Non-Kinase | 26S Proteasome | Multiple Myeloma | The pyrazine ring is a key structural feature of the proteasome inhibitor Bortezomib. nih.gov |

| Non-Kinase | HCV NS5B RdRp | Hepatitis C | Cinnamate-pyrazine hybrids have shown inhibitory activity against the Hepatitis C virus RNA-dependent RNA polymerase. nih.gov |

Integration with Advanced Screening Technologies

To efficiently explore the therapeutic potential of this compound and its next-generation analogues, modern screening technologies are essential. These approaches allow for the rapid evaluation of large numbers of compounds to identify promising leads for further development.

High-Throughput Screening (HTS): This involves the automated testing of large compound libraries against a specific biological target in a miniaturized format. stanford.edu A library of diverse analogues derived from the core scaffold could be rapidly screened against panels of kinases or other targets to identify initial hits.

Virtual Screening and CADD: Computer-Aided Drug Design (CADD) uses computational methods to predict the binding affinity of a compound to a target protein. nih.gov Structure-based drug design (SBDD), which relies on the 3D structure of the target, and ligand-based drug design (LBDD), which uses the properties of known active compounds, can be used to prioritize which analogues to synthesize and test, saving significant time and resources. chemicalkinomics.com

Fragment-Based Screening: This technique involves screening smaller, low-complexity molecules ("fragments") that are likely to bind to the target with low affinity. Hits can then be optimized and linked together to create a more potent lead compound. The pyrazine or chloroaniline moieties of the parent compound could serve as starting points for a fragment-based campaign.

The following table compares these advanced screening methodologies.

| Technology | Description | Application to Scaffold | Advantages |

| High-Throughput Screening (HTS) | Automated biochemical or cell-based testing of large compound libraries. | Screen a library of thousands of diverse analogues against a panel of disease targets. | Rapidly identifies active compounds from a large collection; unbiased. |

| Virtual Screening (CADD) | Computational simulation to predict ligand-target binding and prioritize compounds. nih.gov | Docking analogues into the crystal structures of various kinases to predict binding modes and scores. | Cost-effective; rapidly narrows down candidates for synthesis; provides mechanistic insights. |

| Fragment-Based Screening | Identifies low-molecular-weight fragments that bind to a target, which are then optimized. | Use the core pyrazine and chloroaniline fragments to find initial binding interactions that can be built upon. | Explores chemical space more efficiently; often produces leads with better drug-like properties. |

Collaborative Research Perspectives in Drug Discovery (Non-Clinical Focus)

The non-clinical phase of drug discovery can be significantly accelerated through collaborative research models. By sharing compounds, data, and expertise, academic institutions, and pharmaceutical companies can overcome common challenges in early-stage research. For a scaffold like this compound, a collaborative approach could rapidly expand the understanding of its biological potential.

A key strategy would be to synthesize a focused library of analogues and make them available to the broader scientific community through an open-access platform. This model encourages academic labs with expertise in various diseases and biological pathways to screen the compounds, potentially uncovering novel activities that would not have been investigated otherwise. This approach mirrors successful initiatives where curated sets of kinase inhibitors were distributed to academic collaborators to catalyze research on understudied kinases.

Such collaborations, focused on non-clinical research, can:

Facilitate Target Identification and Validation: Researchers with novel biological assays can test the compound library to identify new protein targets or validate existing ones.

Develop Chemical Probes: Potent and selective analogues can be used as chemical tools to study the function of specific proteins in biological systems.

Pool Resources and Expertise: Sharing the cost of synthesis and screening allows for a more comprehensive evaluation of the scaffold than any single entity could achieve alone.

Promote Open Data: Requiring that screening results be placed in the public domain benefits the entire research community and prevents redundant efforts.

Potential for Preclinical Development of Lead Compounds (Non-Clinical Focus)

Once a lead compound—an analogue of this compound with promising potency, selectivity, and drug-like properties—is identified, it must undergo rigorous non-clinical preclinical development. nih.gov This stage aims to gather the necessary data to justify moving the compound into clinical trials. The focus remains on in vitro and cell-based studies before any in vivo testing.

The key stages of non-clinical preclinical development include:

Lead Optimization: Further refinement of the lead compound's structure based on SAR to maximize efficacy and minimize potential liabilities. researchgate.net

In Vitro Biological Characterization: Comprehensive testing of the lead compound's activity. This includes determining its potency against the primary target and its selectivity by screening against a broad panel of related proteins (e.g., a kinome-wide panel).

Cellular Mechanism of Action: Confirming that the compound works as intended within a cellular context. For a kinase inhibitor, this would involve assays to show that it inhibits the phosphorylation of downstream substrates of the target kinase in cancer cell lines. frontiersin.org

In Vitro ADME Profiling: Assessing the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Key studies include measuring its solubility, cell permeability, metabolic stability in liver microsomes, and potential for inhibiting cytochrome P450 enzymes.

The following table outlines the essential non-clinical steps for a lead compound.

| Preclinical Stage | Objective | Key In Vitro Assays |

| Lead Optimization | Enhance potency, selectivity, and drug-like properties. | Iterative synthesis and testing of new analogues based on SAR data. mdpi.com |

| Biological Characterization | Define the compound's spectrum of activity. | IC50 determination against the primary target; selectivity profiling (e.g., kinome scan); antiproliferative assays against a panel of cancer cell lines. |

| Mechanism of Action | Confirm target engagement in cells. | Western blotting for target phosphorylation; cellular thermal shift assays (CETSA); target knockdown/knockout cell line studies. |

| In Vitro ADME | Evaluate pharmacokinetic potential. | Aqueous solubility assays; Parallel Artificial Membrane Permeability Assay (PAMPA); liver microsome stability assays; Cytochrome P450 inhibition assays. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.